molecular formula C10H13ClN2O2 B3057883 2-Chloro-N,N-diethyl-4-nitroaniline CAS No. 86-49-7

2-Chloro-N,N-diethyl-4-nitroaniline

Cat. No.: B3057883
CAS No.: 86-49-7
M. Wt: 228.67 g/mol
InChI Key: PCVJAZCSKCCKPQ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-4-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the benzene ring is substituted with a chlorine atom and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N,N-diethyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-chloro-N,N-diethylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Amines, thiols, alkoxides under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products

    Reduction: 2-Chloro-N,N-diethyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

Scientific Research Applications

2-Chloro-N,N-diethyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological processes in pests.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Lacks the diethyl groups on the nitrogen, making it less lipophilic and potentially less bioactive.

    4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-Chloro-N,N-dimethyl-4-nitroaniline: Similar but with dimethyl groups instead of diethyl, affecting its physical and chemical properties.

Uniqueness

2-Chloro-N,N-diethyl-4-nitroaniline is unique due to the presence of both diethyl groups and a nitro group, which confer specific chemical reactivity and biological activity. Its structure allows for selective interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-N,N-diethyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-3-12(4-2)10-6-5-8(13(14)15)7-9(10)11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVJAZCSKCCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058938
Record name Benzenamine, 2-chloro-N,N-diethyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-49-7
Record name 2-Chloro-N,N-diethyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-chloro-N,N-diethyl-4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-N,N-diethyl-4-nitro-
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Record name Benzenamine, 2-chloro-N,N-diethyl-4-nitro-
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Record name 2-chloro-N,N-diethyl-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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